molecular formula C20H14N2O7S2 B079738 Azo rubin S CAS No. 13613-55-3

Azo rubin S

Cat. No. B079738
CAS RN: 13613-55-3
M. Wt: 458.5 g/mol
InChI Key: TVWOWDDBXAFQDG-UHFFFAOYSA-N
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Description

Azo Rubin S, also known as Azorubine, is a naphthalenesulfonic acid . It is an azo dye with the chemical formula C20H14N2O7S2 . It is frequently utilized in the cosmetics industry .


Synthesis Analysis

Azo compounds, including Azo Rubin S, are synthesized through a variety of methods. One approach involves the direct oxidation of hydrazine HN–NH bonds to azo group functionality, catalyzed by molecular iodine . This method is metal-free and offers advantages such as rapid reaction times, low catalyst loadings, and the use of ambient dioxygen as a stoichiometric oxidant .


Molecular Structure Analysis

The molecular structure of Azo Rubin S plays a significant role in its properties and behavior. For instance, the red-shift and conjugation range of Azo Rubin S’s molecular structure increase in an acidic solution . This is due to the distinctive azo group in Azo Rubin S, which is easily converted into hydrazone under the effect of pH .


Chemical Reactions Analysis

The chemical reactions involving Azo Rubin S are primarily related to its azo group. This group can be converted into hydrazone under the effect of pH, leading to an increase in the red-shift and conjugation range of Azo Rubin S’s molecular structure .


Physical And Chemical Properties Analysis

Azo Rubin S has a molecular weight of 458.5 g/mol . Its physical properties, such as refractive index and optical anisotropy, have been correlated with acidity studies and biological activity . The refractive indexes of Azo Rubin S decrease when the temperature of the solution is increased .

Scientific Research Applications

  • Biodegradation and Detoxification :

  • Effects on Biological Systems :

    • Erie Fast Rubine, a similar sulfonated azo dye, was found to inhibit the development of certain tumors in mice, suggesting a potential role in cancer research (Stern, 1950).
  • Analytical Studies :

    • Voltammetric behavior of azo dyes like Lithol Rubine B (related to Rubine GFL) has been investigated for quantitative determination in cosmetic products (Wang & Shu-juan, 2010).

Safety And Hazards

Azo Rubin S is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions for Azo Rubin S research could involve further exploration of its properties and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the environmental impact of azo dyes, including Azo Rubin S, is a topic of ongoing research .

properties

IUPAC Name

4-hydroxy-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O7S2/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16/h1-11,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWOWDDBXAFQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3567-69-9 (di-hydrochloride salt)
Record name Azo rubin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013613553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047216
Record name C.I. Acid Red 14, free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azo rubin S

CAS RN

13613-55-3
Record name 4-Hydroxy-3-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13613-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azo rubin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013613553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Red 14, free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-[(4-sulpho-1-naphthyl)azo]naphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
T IGA, SHI AwAzU, M HANANO… - Chemical and …, 1970 - jstage.jst.go.jp
… (a) Semilogarithmic Plots of Azorubin S (AS) in the Body to be excreted in Bile (b) Averaged … (a) Semilogarithmic Plots of Azorubin S (AS) in the Body to be excreted in Bile (b) Averaged …
Number of citations: 14 www.jstage.jst.go.jp
T IGA, S AWAZU, H NOGAMI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
… or plasma, it has been studied in the medical fields up to this time, since the P31-RB had been often used for the target of liver function test for a longtime as well as BSP and Azorubin S …
Number of citations: 3 www.jstage.jst.go.jp
PF Hao, Q Xu, Y Ma, ZC Mu, GK Su… - Food Research and …, 2013 - cabdirect.org
… Identifier(s) : allura red AC dye, analytical techniques, artificial color, artificial colors, azo rubin S, brilliant blue, carmine, dyestuffs, erythrosine b, FD & C Yellow No. 6, high … azo rubin S …
Number of citations: 0 www.cabdirect.org
MA Sekheta, GA Milovanović, TJ Janjić - Microchimica Acta, 1978 - Springer
… on a kinetic catalytic determination of ultramicro quantities of inorganic and organic substances 1-6 we have established in the present work that the oxidation of Azorubin S by …
Number of citations: 6 link.springer.com
S Matsumura - The Tohoku Journal of Experimental Medicine, 1934 - jstage.jst.go.jp
… Bei Azo rubin S war die Ausscheidung im Harn oft schon innerhalb der ersten 4 Stunden … Bei Ponceau PR and Azo rubin S dagegen wies die Ausscheidungskurve nach Leberresektion …
Number of citations: 5 www.jstage.jst.go.jp
JE Treherne - Journal of Experimental Biology, 1958 - Citeseer
… of the dye Amaranth (Azo-Rubin S). The gut contents were extracted in the centrifuge tubes with hot chloroform and, after cooling, the volume was adjusted to 1 -o ml. This solution was …
Number of citations: 42 citeseerx.ist.psu.edu
H KAMEDA, M OHTA - Japanese circulation journal, 1964 - jstage.jst.go.jp
In comparing the values of various clearances?? Au clearance showed the highest value, follwed by BSP, rose bengal,* I-rose bengal and azorubin S clearance in this order. The value …
Number of citations: 5 www.jstage.jst.go.jp
JE Treherne - Journal of Experimental Biology, 1959 - journals.biologists.com
… determine the major sites of absorption in the alimentary canal the gut lumen was filled with a solution containing 14 C-labelled amino acid together with the dye Amaranth (Azo-Rubin S…
Number of citations: 65 journals.biologists.com
JE Treherne - Journal of Experimental Biology, 1958 - Citeseer
… With this technique the experimental solution contained the dye Amaranth (Azo-Rubin S) to which was added varying amounts of 14C-labelled glucose. The dye, which was not …
Number of citations: 199 citeseerx.ist.psu.edu
K Reisinger, D Fieblinger, A Heppenheimer… - …, 2022 - academic.oup.com
The classical in vitro genotoxicity test battery is known to be sensitive for indicating genotoxicity. However, a high rate of ‘misleading positives’ was reported when three assays were …
Number of citations: 6 academic.oup.com

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